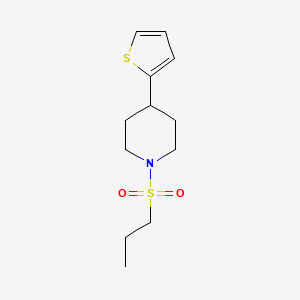

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides. These procedures are performed in the presence of dry solvents and bases, such as methylene dichloride and triethylamine (Vinaya et al., 2009). The synthesized compounds are typically characterized using techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been explored through various spectroscopic techniques. X-ray crystallography has been used to investigate structures, revealing that piperidine rings often adopt a chair conformation and the geometry around sulfur atoms is typically tetrahedral (Girish et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They have been employed in the synthesis of biologically active molecules, showcasing the versatility of their chemical properties (Khalid et al., 2013).

科学的研究の応用

Synthesis and Chemical Properties

The compound 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, a piperidine derivative, contributes significantly to the field of organic chemistry, particularly in the synthesis and chemical properties of heterocyclic compounds. Research has shown that N-trifyl substituted diheterocyclohexanes exhibit distinct stereodynamic behaviors, shedding light on the stereodynamics of similar piperidine compounds, which could be essential for understanding the molecular interactions in various chemical reactions (Shainyan et al., 2008).

Anticancer Applications

A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These derivatives, including variants of the core structure of this compound, have shown strong anticancer activity, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).

Biological Evaluation for Enzyme Inhibition

Further research has focused on synthesizing and biologically evaluating 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential in inhibiting butyrylcholinesterase (BChE) enzyme. This highlights the compound's relevance in developing treatments for diseases where BChE activity is implicated (Khalid et al., 2016).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum, demonstrating the compound's potential in agricultural applications to protect crops from bacterial and fungal pathogens (Vinaya et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

1-propylsulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYZNEBJYADZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)

![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)